(S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate
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Overview
Description
(S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 1,5-dihydroxypentan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-1,5-dihydroxypentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to batch processes. The use of flow microreactor systems has been shown to enhance the sustainability and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
(S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-(1,5-dihydroxypentan-2-yl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Contains a benzyl group and a carbonate moiety, used for protecting amino acids.
Uniqueness
(S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
benzyl N-(1,5-dihydroxypentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONUZQBHASYEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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